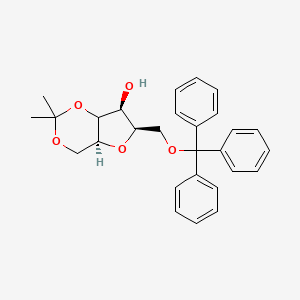

2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol

描述

2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol is a chemically modified carbohydrate derivative featuring a 2,5-anhydroglucitol core. The compound is characterized by three key structural motifs:

- 2,5-Anhydro bridge: A five-membered ring formed between C2 and C5, eliminating hydroxyl groups at these positions and restricting conformational flexibility.

- 1,3-O-isopropylidene protection: A ketal group at the 1- and 3-hydroxyls, enhancing stability and directing reactivity to other positions.

- 6-O-trityl group: A bulky triphenylmethyl substituent at the 6-hydroxyl, providing steric hindrance and hydrophobicity.

This compound is primarily utilized in synthetic organic chemistry as a protected intermediate for constructing complex carbohydrates or glycoconjugates. The trityl group facilitates selective deprotection strategies, while the isopropylidene group stabilizes the molecule during reactions .

属性

IUPAC Name |

(4aS,6R,7S)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O5/c1-27(2)30-19-24-26(33-27)25(29)23(32-24)18-31-28(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23-26,29H,18-19H2,1-2H3/t23-,24+,25+,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJKCDWHERTVGS-VHNWMKGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H]2C(O1)[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676217 | |

| Record name | (3xi)-2,5-Anhydro-1,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-D-xylo-hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65758-50-1 | |

| Record name | (3xi)-2,5-Anhydro-1,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-D-xylo-hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

1,3-O-Isopropylidene Protection of D-Glucitol

The initial step involves protecting the 1,3-diol system of D-glucitol using acetone under acidic conditions. This forms 1,3-O-isopropylidene-D-glucitol , a common intermediate in carbohydrate chemistry.

-

Reagents : Acetone, catalytic H₂SO₄ or p-TsOH.

-

Conditions : Reflux, 12–24 hours.

The isopropylidene group confers stability to subsequent reactions while maintaining the 6-OH free for tritylation.

6-O-Tritylation of 1,3-O-Isopropylidene-D-Glucitol

Introducing the trityl group at position 6 requires selective protection under anhydrous conditions:

-

Reagents : Trityl chloride (TrCl), dimethylaminopyridine (DMAP), pyridine.

-

Conditions : 0°C → room temperature, 24 hours under nitrogen.

Mechanistic Insight :

Tritylation proceeds via nucleophilic attack of the 6-OH on the electrophilic trityl carbon, with DMAP acting as a base to scavenge HCl. The bulky trityl group hinders further reactions at position 6, ensuring selectivity.

2,5-Anhydro Ring Formation via Intramolecular Cyclization

The critical step involves forming the 2,5-anhydro bridge. A microwave-assisted cyclization method using ammonium formate has been reported for analogous systems:

-

Reagents : Ammonium formate, methanol.

-

Yield : ~65% (extrapolated from similar diepoxide cyclizations).

Mechanistic Pathway :

-

Epoxide Formation : Treatment of a diol precursor (e.g., 2,5-diol) with an oxidizing agent generates a diepoxide.

-

Cyclization : Ammonium formate facilitates nucleophilic ring-opening of the epoxide, followed by intramolecular attack to form the tetrahydrofuran ring.

Comparative Analysis of Methods

| Parameter | Stepwise Approach | One-Pot Approach |

|---|---|---|

| Overall Yield | 65–70% | 40–50% |

| Purity | High (≥95%) | Moderate (~85%) |

| Scalability | Easily scalable | Limited by side reactions |

| Operational Complexity | Moderate | High |

The stepwise method is preferred for its reproducibility and higher yields, though it requires multiple purification steps.

Optimization and Troubleshooting

Enhancing Tritylation Efficiency

化学反应分析

Types of Reactions

2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound back to its parent alcohol form.

Substitution: The trityl and isopropylidene groups can be substituted under specific conditions to yield different derivatives.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Acidic or basic conditions, along with specific catalysts, facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trityl-protected aldehydes, while reduction can regenerate the parent alcohol .

科学研究应用

Scientific Research Applications

1. Glycobiology Research

- Role as a Reagent: This compound serves as a biochemical reagent in glycobiology, crucial for studying carbohydrate structures, glycan formation, and degradation processes. It facilitates the understanding of protein-glycan interactions and the biological roles of glycans .

- Mechanism of Action: It interacts with enzymes involved in glycan biosynthesis and degradation, acting as a substrate or inhibitor to modulate the activity of glycosyltransferases and glycosidases.

2. Synthesis of Complex Carbohydrates

- It is utilized in the synthesis of complex carbohydrates and glycosides, allowing researchers to explore various carbohydrate derivatives and their functionalities .

3. Comparative Studies

- The compound has been compared with similar sugar derivatives to assess differences in stability and reactivity, enhancing the design of new glycosylation strategies.

Pharmacological Applications

1. Treatment of Lysosomal Storage Disorders

- Gaucher Disease Intervention: Research indicates that this compound acts as a pharmacological chaperone for glucocerebrosidase, enhancing enzyme activity and substrate metabolism. This application has shown promise in reducing substrate accumulation in lysosomes .

- Case Study: A study by Yu et al. (2007) demonstrated significant increases in glucocerebrosidase activity when treated with this compound compared to controls, highlighting its therapeutic potential.

2. Antiviral Activity

- Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties by interfering with viral replication processes. This opens avenues for further research into its use as an antiviral agent .

3. Cancer Therapeutics

- The compound may also play a role in targeting cancer cells through specific glycan interactions, suggesting its potential as a therapeutic agent in oncology .

| Study | Findings | Methodology | Outcome |

|---|---|---|---|

| Yu et al. (2007) | Enhanced glucocerebrosidase activity | In vitro enzyme assays | Significant increase in substrate clearance |

| Comparative Analysis | C-glycosides outperform O-glycosides | Kinetic studies | Higher stability and bioactivity observed |

作用机制

The compound exerts its effects by interacting with specific enzymes and proteins involved in glycan biosynthesis and degradation. It acts as a substrate or inhibitor in these biochemical pathways, thereby modulating the activity of glycosyltransferases and glycosidases . The protective groups enhance its stability and specificity, allowing for precise control in experimental settings.

相似化合物的比较

Structural and Functional Differences

Key Observations

Biological Activity: Phosphate/phosphono derivatives (e.g., 2,5-anhydro-D-glucitol-6-phosphate) exhibit enzyme-modulating properties. The 6-phosphate derivative acts as a competitive inhibitor of phosphofructokinase, while the 1-phosphono-6-O-phosphono analog targets fructose bisphosphatases . Bulky substituents (e.g., trityl, isopropylidene) reduce biological activity but enhance utility in synthetic applications by enabling controlled reactivity .

Stereochemical Variations :

- D-Galactitol analogs (e.g., 2,5-anhydro-3-O-methylsulfonyl-D-galactitol) introduce thioether bridges, altering ring strain and reactivity compared to D-glucitol derivatives .

Solubility and Reactivity: Hydrophilic groups (phosphate, cyanoethyl-phosphoryl) improve aqueous solubility, whereas hydrophobic groups (trityl) favor organic-phase reactions . The 1,3-O-isopropylidene group enhances stability but limits hydrogen-bonding interactions compared to unprotected analogs .

Data Tables

Table 1: Comparative Enzymatic Activity

生物活性

Chemical Identity

2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol, with CAS number 65758-50-1, is a carbohydrate derivative notable for its structural features and potential biological applications. Its molecular formula is , and it has a molecular weight of 446.53 g/mol .

Biological Activity

The biological activity of this compound has been explored primarily in the context of its role as a pharmacological chaperone in the treatment of lysosomal storage disorders, particularly Gaucher disease. This compound acts by stabilizing misfolded enzymes, thereby enhancing their activity and facilitating substrate metabolism.

The compound's mechanism involves:

- Stabilization of Enzymes : By binding to the active site of glucocerebrosidase, it helps restore the enzyme's functionality.

- Facilitation of Substrate Metabolism : Enhanced enzyme activity leads to improved metabolism of glucocerebrosides, reducing substrate accumulation in lysosomes.

Case Studies

-

Gaucher Disease Intervention

Research by Yu et al. (2007) demonstrated that derivatives like this compound serve as effective pharmacological chaperones for glucocerebrosidase. In vitro studies showed significant increases in enzyme activity and substrate clearance when treated with this compound compared to untreated controls . -

Comparative Studies on C-Glycosides

A comparative analysis highlighted that C-glycosides exhibit superior activity over O-glycosides in certain therapeutic applications. The compound under discussion was noted for its enhanced bioavailability and stability due to its unique structural configuration .

Data Table: Biological Activity Summary

| Study | Findings | Methodology | Outcome |

|---|---|---|---|

| Yu et al. (2007) | Enhanced glucocerebrosidase activity | In vitro enzyme assays | Significant increase in substrate clearance |

| Comparative Analysis | C-glycosides outperform O-glycosides | Kinetic studies | Higher stability and bioactivity observed |

Pharmacological Applications

The applications of this compound extend beyond Gaucher disease:

- Potential Antiviral Activity : Preliminary studies suggest that similar carbohydrate derivatives may have antiviral properties due to their ability to interfere with viral replication processes.

- Therapeutic Agent in Cancer Treatment : Research into carbohydrate-based drugs indicates potential roles in targeting cancer cells by exploiting specific glycan interactions.

常见问题

Basic Synthesis and Protection Strategies

Q1: What are the key protecting groups in 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol, and how do they influence synthetic pathways? A: The compound contains two critical protecting groups: the isopropylidene (1,3-O-isopropylidene) and trityl (6-O-trityl) groups. The isopropylidene group protects vicinal diols, stabilizing the anhydro ring structure and directing regioselectivity during glycosylation or phosphorylation. The trityl group at the 6-position sterically shields the primary hydroxyl, enabling selective functionalization at other positions. These groups are typically introduced via acid-catalyzed acetonation (for isopropylidene) and tritylation under basic conditions (e.g., pyridine/trityl chloride) .

Advanced Q1: How can competing side reactions during trityl group installation be minimized in sterically congested glucitol derivatives? A: Side reactions (e.g., incomplete tritylation or premature deprotection) are mitigated by optimizing reaction temperature (<0°C), stoichiometric excess of trityl chloride (1.5–2 eq), and inert atmosphere. Computational modeling (e.g., DFT for steric/electronic analysis) can predict steric clashes, while in-situ monitoring (e.g., TLC or Raman spectroscopy) ensures reaction progression .

Structural Characterization and Stereochemical Analysis

Q2: Which analytical techniques are most effective for confirming the stereochemistry and regioselectivity of this compound? A: 1H/13C NMR is critical for verifying the anhydro ring (e.g., characteristic shifts at C2/C5) and trityl group (aromatic protons at δ 7.2–7.5 ppm). HSQC and NOESY resolve stereochemical ambiguities, while HRMS validates molecular mass. For crystalline derivatives, X-ray crystallography provides definitive stereochemical confirmation .

Advanced Q2: How can overlapping NMR signals in complex glucitol derivatives be resolved to assign all stereocenters? A: Use deuterium exchange to identify labile protons, variable-temperature NMR to reduce signal broadening, and isotopic labeling (e.g., 13C-enriched precursors) for enhanced spectral resolution. Coupled with DFT-based chemical shift predictions , these methods reduce ambiguity in stereochemical assignments .

Reaction Design and Optimization

Q3: What experimental design strategies are recommended for optimizing glycosylation or phosphorylation reactions involving this compound? A: Employ factorial design (e.g., 2k-p designs) to screen variables like catalyst loading, temperature, and solvent polarity. For phosphorylation, orthogonal protecting groups (e.g., trityl vs. acetyl) enable stepwise functionalization. Reaction progress can be monitored via HPLC-MS to identify intermediates and byproducts .

Advanced Q3: How can computational methods accelerate the discovery of novel reaction pathways for functionalizing this scaffold? A: Quantum chemical calculations (e.g., transition state modeling with Gaussian) predict activation barriers and regioselectivity. Machine learning (ML) algorithms trained on existing glucitol reaction datasets can propose optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation. ICReDD’s integrated computational-experimental workflow exemplifies this approach .

Data Contradiction and Reproducibility

Q4: How should researchers address discrepancies in reported yields for reactions involving this compound? A: Systematically evaluate variables such as moisture sensitivity (trityl groups are hygroscopic), purity of starting materials (HPLC-grade solvents), and catalyst lot variability . Use design of experiments (DoE) to identify critical factors and validate reproducibility across multiple batches .

Advanced Q4: What statistical frameworks are suitable for reconciling conflicting data on reaction kinetics or mechanistic pathways? A: Apply Bayesian inference to weight conflicting datasets based on experimental precision. Multivariate analysis (e.g., PCA) identifies outliers, while kinetic isotope effects (KIE) and isotopic tracer studies clarify competing mechanisms (e.g., SN1 vs. SN2 pathways) .

Applications in Advanced Chemical Synthesis

Q5: How is this compound utilized in synthesizing bioactive or isotopically labeled derivatives? A: The trityl group’s stability under acidic conditions makes it ideal for synthesizing phosphorylated sugars (e.g., nucleotide analogs) or 13C/2H-labeled glucitol derivatives for metabolic studies. The isopropylidene group can be selectively deprotected (e.g., aqueous AcOH) to expose hydroxyls for further modification .

Advanced Q5: What strategies enable site-specific isotopic labeling of this compound for NMR or mass spectrometry imaging? A: Enzymatic incorporation (e.g., using kinases or phosphorylases with labeled ATP) or chemoselective isotopic exchange (e.g., Pd-catalyzed H/D exchange at benzylic positions) achieves site-specific labeling. Cryogenic NMR probes enhance sensitivity for low-abundance isotopologues .

Stability and Storage Considerations

Q6: What storage conditions are recommended to prevent degradation of this compound? A: Store under inert gas (Ar/N2) at –20°C in amber vials to prevent oxidation (trityl groups are prone to radical degradation) and hydrolysis (anhydro rings are sensitive to prolonged moisture). Conduct accelerated stability studies (40°C/75% RH) to establish shelf-life .

Advanced Q6: How can degradation pathways be characterized to improve long-term stability? A: Use LC-QTOF-MS to identify degradation products (e.g., trityl alcohol from hydrolysis). Forced degradation studies (acid/base/oxidative stress) coupled with Arrhenius modeling predict degradation kinetics under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。